molecular formula C7H14N2O3 B8506173 (3-Isopropyl-1-methylureido)acetic acid

(3-Isopropyl-1-methylureido)acetic acid

Cat. No. B8506173
M. Wt: 174.20 g/mol
InChI Key: ZFQARABCLRPYPB-UHFFFAOYSA-N
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Patent
US06518293B2

Procedure details

A mixture of 14.9 g of (3-isopropyl-1-methylureido)acetic acid in 50 ml of water and 50 ml of concentrated hydrochloric acid was refluxed for 2 h. On cooling the mixture was diluted with water and extracted with ethyl acetate to give 13.4 g of a colourless oil. Mass spectrum (EI) m/z 156 M+.
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5](=[O:12])[N:6]([CH2:8][C:9](O)=[O:10])[CH3:7])([CH3:3])[CH3:2]>O.Cl>[CH:1]([N:4]1[C:9](=[O:10])[CH2:8][N:6]([CH3:7])[C:5]1=[O:12])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
14.9 g
Type
reactant
Smiles
C(C)(C)NC(N(C)CC(=O)O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C(N(CC1=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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